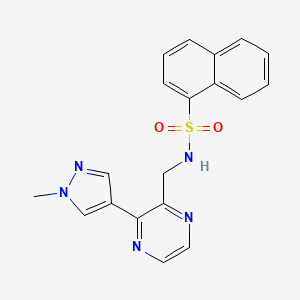

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)naphthalene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)naphthalene-1-sulfonamide is a complex organic compound with the molecular formula C19H17N5O2S and a molecular weight of 379.44 g/mol. This compound features a naphthalene sulfonamide group linked to a pyrazine ring, which is further connected to a pyrazole ring. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research.

Preparation Methods

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Oxidation: The presence of the pyrazole and pyrazine rings allows for potential oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can occur at the sulfonamide group, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, especially at the sulfonamide group, where nucleophiles such as amines or thiols can replace the sulfonamide moiety.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)naphthalene-1-sulfonamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s heterocyclic structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets, making it a candidate for drug development.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)naphthalene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazole and pyrazine rings can form hydrogen bonds and π-π interactions with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity . The sulfonamide group can also participate in binding interactions, enhancing the compound’s affinity for its targets .

Comparison with Similar Compounds

Similar compounds include other pyrazole and pyrazine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)naphthalene-1-sulfonamide is unique due to the presence of the naphthalene sulfonamide group, which imparts distinct chemical and biological properties .

Biological Activity

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)naphthalene-1-sulfonamide is a complex organic compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N7O2S, with a molecular weight of approximately 395.44 g/mol. The compound features a naphthalene sulfonamide core linked to a pyrazole derivative, which enhances its interaction with biological targets.

Structural Features

| Feature | Description |

|---|---|

| Core Structure | Naphthalene sulfonamide |

| Functional Groups | Pyrazole and sulfonamide moieties |

| Molecular Weight | 395.44 g/mol |

| Purity | Typically 95% |

Antimicrobial Activity

This compound has shown significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogenic bacteria and fungi. Notably, compounds with similar structural features have been reported to exhibit minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Research has indicated that derivatives of pyrazole compounds can inhibit key enzymes involved in cancer cell proliferation, such as BRAF(V600E) and EGFR . The presence of the pyrazole moiety in this compound is hypothesized to contribute to its antitumor activity by modulating these targets.

Anti-inflammatory Properties

Studies have also highlighted the anti-inflammatory potential of this compound. Pyrazole derivatives are known to inhibit nitric oxide production and other inflammatory mediators, suggesting a role in treating inflammatory diseases .

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following factors influence its efficacy:

- Substituents on the Pyrazole Ring : Variations in substituents can enhance binding affinity to target proteins.

- Linker Length and Flexibility : The distance between the naphthalene and pyrazole moieties affects the compound's ability to fit into enzyme active sites.

- Electronic Properties : Electron-withdrawing or donating groups can significantly impact the reactivity and stability of the compound.

Comparative Analysis of Similar Compounds

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| 2-(trifluoromethyl)-N-(pyridinylmethyl)acetamide | Anticancer | Enhanced lipophilicity |

| 4-fluoro-N-(pyrimidinylmethyl)acetamide | Antitumor | Pyrimidine moiety |

| 5-methyl-N-(pyrazolylmethyl)acetamide | Antimicrobial | Increased solubility |

Case Study 1: Antimicrobial Evaluation

A study evaluating various pyrazole derivatives found that those with structural similarities to this compound exhibited significant antibacterial activity. The most active derivatives had MIC values comparable to established antibiotics, showcasing their potential as therapeutic agents .

Case Study 2: Antitumor Mechanism

Research has focused on the mechanism by which pyrazole derivatives inhibit cancer cell growth. In particular, compounds similar to N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-y)methyl)naphthalene sulfonamide have been shown to disrupt signaling pathways associated with tumor growth, providing insights into their use as anticancer drugs .

Properties

IUPAC Name |

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2S/c1-24-13-15(11-22-24)19-17(20-9-10-21-19)12-23-27(25,26)18-8-4-6-14-5-2-3-7-16(14)18/h2-11,13,23H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFPXMGRFSVXIFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.